![molecular formula C19H24N4O2 B2619974 N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide CAS No. 1203332-98-2](/img/structure/B2619974.png)
N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This compound has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide increases the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. This, in turn, leads to a reduction in neuronal excitability and a decrease in seizure activity and anxiety-like behavior.
Biochemical and Physiological Effects
N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide has been shown to have several biochemical and physiological effects. In preclinical studies, N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity and anxiety-like behavior. In addition, N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction. N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide has also been shown to have anti-inflammatory effects in animal models of neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of GABA transaminase, making it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. In addition, N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, there are some limitations to the use of N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide in lab experiments. For example, N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide has a short half-life in vivo, which may limit its effectiveness in some experimental settings.
Direcciones Futuras
There are several future directions for research on N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide. One area of interest is the potential therapeutic applications of N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide in various neurological and psychiatric disorders. For example, N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide has been shown to have anti-inflammatory effects in animal models of neuroinflammation, suggesting that it may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more potent and selective inhibitors of GABA transaminase, which may have even greater therapeutic potential than N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide. Finally, there is a need for further research on the pharmacokinetics and safety of N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide in humans, in order to determine its potential as a therapeutic agent.
Métodos De Síntesis
N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide can be synthesized through a multi-step process involving the reaction of furan-2-ylhydrazine with 3-bromopyridazine, followed by the reaction of the resulting intermediate with cyclopentanone and piperidine-4-carboxylic acid. The final product is obtained after purification through column chromatography and recrystallization. The synthesis of N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide has been described in detail in several research articles.
Aplicaciones Científicas De Investigación
N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide has been investigated for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. In preclinical studies, N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity and anxiety-like behavior. In addition, N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction.
Propiedades
IUPAC Name |
N-cyclopentyl-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c24-19(20-15-4-1-2-5-15)14-9-11-23(12-10-14)18-8-7-16(21-22-18)17-6-3-13-25-17/h3,6-8,13-15H,1-2,4-5,9-12H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMILCSVFSXGOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.